Morunigrol C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

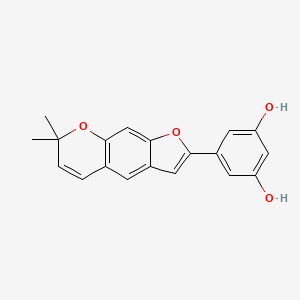

Morunigrol C is a naturally occurring compound isolated from the bark of the black mulberry tree (Morus nigra) . It belongs to the class of benzofurans, which are known for their diverse biological activities . The molecular formula of this compound is C19H16O4, and it has a molecular weight of 308.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morunigrol C can be synthesized using a protecting group-free approach. One of the efficient methods involves the one-pot synthesis of 2-bromo-6-hydroxybenzofurans . This method provides shorter routes for the synthesis of various benzofuran-based natural products, including this compound . The reaction conditions typically involve the use of benzoquinone derivatives and cyclohexanones under acetic acid (AcOH) catalysis .

Industrial Production Methods

The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Morunigrol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups in its structure .

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Morunigrol C has a wide range of scientific research applications due to its diverse biological activities . Some of the key applications include:

Chemistry: Used as an intermediate in the synthesis of other benzofuran-based compounds.

Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

Medicine: Investigated for its antitumor, anti-inflammatory, and antimicrobial activities.

Industry: Potential use in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Morunigrol C involves its interaction with various molecular targets and pathways . It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . Additionally, it has been shown to inhibit the formation of superoxide anions and reduce oxidative stress . These activities contribute to its potential therapeutic effects in preventing and treating various diseases .

Comparison with Similar Compounds

Morunigrol C is structurally similar to other benzofuran derivatives such as moracins and gramniphenols . it is unique due to its specific substitution pattern and biological activities . Some similar compounds include:

Moracin C: Known for its antioxidant and anti-inflammatory properties.

Moracin N: Exhibits antimicrobial and antitumor activities.

Gramniphenol F: Studied for its potential in treating neurodegenerative diseases.

These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .

Biological Activity

Morunigrol C, a prenylated flavonoid derived from the Morus species, particularly Morus nigra, has garnered attention due to its significant biological activities. This article delves into the compound's pharmacological properties, focusing on its inhibitory effects on key enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C19H16O4 and is classified as a prenylated flavonoid. Its structure contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activities

1. Enzyme Inhibition

This compound exhibits potent inhibitory activity against various enzymes, which is crucial for its potential therapeutic applications:

- α-Glucosidase Inhibition : this compound has been shown to inhibit α-glucosidase with an IC50 value of 5.3±1.8μM. This suggests its potential use in managing postprandial hyperglycemia in diabetic patients .

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : This enzyme plays a significant role in insulin signaling. This compound demonstrated over 90% inhibition at a concentration of 20μg/mL, indicating its potential as an anti-diabetic agent .

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. While specific assays quantifying this activity were not detailed in the reviewed literature, the general class of flavonoids is well-known for such properties.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds:

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of enzyme activity related to carbohydrate metabolism. By inhibiting α-glucosidase, it slows down glucose absorption in the intestines, thus aiding in blood sugar control. Additionally, PTP1B inhibition enhances insulin sensitivity, further supporting metabolic health.

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

5-(7,7-dimethylfuro[3,2-g]chromen-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C19H16O4/c1-19(2)4-3-11-5-12-8-16(22-17(12)10-18(11)23-19)13-6-14(20)9-15(21)7-13/h3-10,20-21H,1-2H3 |

InChI Key |

KIUJXFHVPMFXEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.